molecular formula C17H15N3O2 B11183113 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-methoxyphenyl)methanone

2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-methoxyphenyl)methanone

Cat. No.: B11183113
M. Wt: 293.32 g/mol
InChI Key: ZISSBLXIFKZRTG-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with 2-aminobenzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
  • 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline

Uniqueness

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-methoxyphenyl)methanone is unique due to its specific structural features, such as the presence of both imidazole and benzimidazole moieties. This dual functionality enhances its potential for diverse chemical reactions and biological activities. Additionally, the methoxyphenyl group contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H15N3O2/c1-22-15-9-5-2-6-12(15)16(21)20-11-10-19-14-8-4-3-7-13(14)18-17(19)20/h2-9H,10-11H2,1H3

InChI Key

ZISSBLXIFKZRTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C2=NC4=CC=CC=C43

Origin of Product

United States

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